molecular formula C30H28Cl2FN5O3 B2630385 Epertinib (hydrochloride)

Epertinib (hydrochloride)

Numéro de catalogue: B2630385
Poids moléculaire: 596.5 g/mol
Clé InChI: NVWJPQQXBPWOOA-PLXRJBJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epertinib (hydrochloride): is a potent, orally active, reversible, and selective tyrosine kinase inhibitor. It targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). Epertinib (hydrochloride) has shown significant antitumor activity, making it a promising candidate for cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Epertinib (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing tyrosine kinase inhibitors involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and amide bond formations .

Industrial Production Methods: Industrial production of Epertinib (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. Specific details of the industrial production methods are proprietary and not publicly available .

Analyse Des Réactions Chimiques

Claisen–Schmidt Condensation

  • Reagents/Conditions : Aromatic aldehydes react with dimethoxy acetophenone in the presence of sodium hydroxide (NaOH).

  • Product : Intermediate chalcone derivatives form, which serve as precursors for subsequent cyclization.

Thiosemicarbazide Condensation

  • Reagents/Conditions : Chalcone intermediates undergo condensation with thiosemicarbazide under reflux in ethanol.

  • Product : Pyrazole-thiosemicarbazone derivatives, critical for introducing nitrogen-rich moieties.

Cyclization to Thiazolyl-Pyrazoline

  • Reagents/Conditions : Cyclization reactions under controlled thermal conditions (reflux in ethanol or toluene).

  • Product : Thiazolyl-pyrazoline scaffolds, forming the core structure of epertinib.

Functional Group Transformations

Epertinib’s synthesis and derivatization involve targeted modifications:

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Application : Introduces hydroxyl or ketone groups into intermediate structures.

Reduction

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Application : Reduces imine or nitro groups to amines, essential for stabilizing the final structure .

Nucleophilic Substitution

  • Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl bromide).

  • Application : Introduces methoxy or benzyloxy groups at specific positions on the quinazoline ring.

Key Reagents and Reaction Conditions

Reaction TypeReagents/ConditionsPurpose
Claisen–SchmidtNaOH, ethanol, refluxChalcone intermediate formation
CyclizationThermal reflux in tolueneCore heterocycle construction
BoronylationBis(pinacolato)diboron, Pd catalystsSuzuki coupling precursors
Reductive AminationNaBH(OAc)₃, acetic acidAmine bond stabilization

Metabolic Reactions

Epertinib undergoes Phase I and II metabolic transformations in vivo:

  • Oxidative Metabolism : Cytochrome P450 enzymes (CYP3A4) mediate oxidation, producing hydroxylated metabolites.

  • Conjugation Reactions : Glucuronidation or sulfation enhances solubility for renal excretion .

Major Metabolites

MetaboliteStructural ModificationBioactivity
Dealkylated derivativeLoss of morpholine substituentReduced kinase affinity
Lactam formIntramolecular cyclizationInactive metabolite

Stability and Degradation

Epertinib hydrochloride is sensitive to:

  • Hydrolysis : Degrades in acidic or alkaline conditions, breaking amide bonds.

  • Photolysis : Exposure to UV light accelerates decomposition, necessitating storage in opaque containers .

Applications De Recherche Scientifique

Epertinib (hydrochloride) has a wide range of scientific research applications, including:

Mécanisme D'action

Epertinib (hydrochloride) exerts its effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4. This inhibition prevents the phosphorylation of these receptors, thereby blocking downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets are the ATP-binding sites of EGFR, HER2, and HER4, which are essential for their kinase activity .

Comparaison Avec Des Composés Similaires

Activité Biologique

Epertinib (S-222611) is a potent, reversible, and selective tyrosine kinase inhibitor (TKI) primarily targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has garnered attention for its efficacy in treating various cancers, particularly HER2-positive breast cancer, due to its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile.

Epertinib functions by inhibiting the phosphorylation of tyrosine residues on the target receptors, which is crucial for the downstream signaling pathways that promote cell proliferation and survival in cancerous cells. The compound exhibits high selectivity with IC50 values of:

  • EGFR : 1.48 nM
  • HER2 : 2.49 nM
  • HER4 : 7.15 nM

In contrast, it shows minimal activity against other kinases such as KDR, IGF1R, SRC, KIT, and PDGFRβ (IC50 > 10,000 nM) .

Antitumor Activity

Epertinib has demonstrated significant antitumor activity in various preclinical and clinical studies:

In Vitro Studies

Epertinib has been shown to inhibit the growth of multiple cancer cell lines expressing EGFR and/or HER2. Notable IC50 values include:

  • NCI-N87 (stomach) : 8.3 nM
  • BT-474 (breast) : 9.9 nM
  • SK-BR-3 (breast) : 14 nM
  • MDA-MB-361 (breast) : 26.5 nM .

In Vivo Studies

In animal models, epertinib demonstrated significant antitumor effects:

  • In nude mice bearing NCI-N87 xenografts, epertinib administered orally for 21 days resulted in an effective dose (ED50) of 10.2 mg/kg.
  • It showed four times more potency than lapatinib in inhibiting tumor growth and effectively reduced brain tumor volume in models of breast cancer metastasis .

Clinical Trials

Epertinib has been evaluated in several clinical trials focusing on its safety, tolerability, and antitumor efficacy:

Phase I/II Studies

A study assessed epertinib combined with trastuzumab in patients with HER2-positive metastatic breast cancer (MBC). Key findings include:

  • Recommended doses were established at 600 mg with trastuzumab alone.
  • The objective response rate (ORR) was notably high at 67% for the combination therapy.
  • Measurable regression of brain metastases was observed in patients treated with epertinib .

Extended Phase Ib Study

In another trial involving heavily pretreated patients, epertinib was administered at a daily dose of 800 mg:

  • The ORR was 16% among patients with breast and upper gastrointestinal cancers.
  • Notably, partial responses were observed in patients with brain metastases lasting up to 7.5 months .

Distribution and Blood-Brain Barrier Penetration

Epertinib's ability to penetrate the blood-brain barrier is particularly significant for treating brain metastases:

  • In comparative studies with lapatinib, epertinib concentrations in brain metastasis were found to be over 10 times higher than those of lapatinib.
  • The tumor-to-normal brain ratio for epertinib was approximately four times greater than that for lapatinib, indicating superior delivery to CNS tumors .

Safety Profile

The safety profile of epertinib has been generally favorable:

  • The most common adverse events reported include diarrhea (manageable with loperamide), nausea, increased bilirubin levels, decreased appetite, and vomiting.
  • Grade 3/4 adverse events occurred primarily due to diarrhea but were manageable through dose adjustments .

Summary Table of Key Findings

ParameterEpertinib Value
Target ReceptorsEGFR, HER2, HER4
IC50 (EGFR)1.48 nM
IC50 (HER2)2.49 nM
IC50 (HER4)7.15 nM
ED50 in Mice10.2 mg/kg
ORR in Clinical TrialsUp to 67%
Brain Metastasis Concentration>10 times higher than lapatinib

Propriétés

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWJPQQXBPWOOA-PLXRJBJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.